molecular formula C19H16ClN3OS B11375854 N-(5-chloro-2-methylphenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

N-(5-chloro-2-methylphenyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

Cat. No.: B11375854
M. Wt: 369.9 g/mol
InChI Key: ZHVUDMHEXYLHFH-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is a synthetic organic compound. It is characterized by the presence of a chlorinated phenyl group, a pyrimidinyl group, and a thioether linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Chlorinated Phenyl Intermediate: This can be achieved by chlorination of a suitable phenyl precursor.

    Synthesis of the Pyrimidinyl Intermediate: This involves the construction of the pyrimidine ring, often through cyclization reactions.

    Thioether Formation: The two intermediates are then linked via a thioether bond, usually through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-METHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: can be compared with other thioether-containing compounds, pyrimidine derivatives, and chlorinated phenyl compounds.

Uniqueness

The uniqueness of this compound would lie in its specific combination of functional groups and their spatial arrangement, which could confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C19H16ClN3OS/c1-13-7-8-15(20)9-16(13)23-18(24)11-25-19-10-17(21-12-22-19)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,24)

InChI Key

ZHVUDMHEXYLHFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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